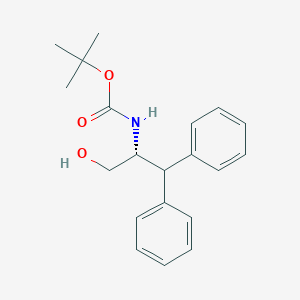

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935297 | |

| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-48-9 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The thiocarbonate method, detailed in US3855238A , involves reacting O-tertiary-butyl S-phenyl thiocarbonate with amino acid salts. For β-phenyl-phenylalaninol derivatives, the process proceeds via nucleophilic substitution:

-

Base Activation : A tertiary amine (e.g., triethylamine) deprotonates the amino alcohol.

-

Thiocarbonate Coupling : The activated amine attacks the thiocarbonate, displacing thiophenol and forming the Boc-protected product.

Key Parameters :

-

Solvent System : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility.

-

Work-Up : Post-reaction oxidation with H₂O₂ removes residual thiophenol.

Yield Data :

Stereochemical Control

Chiral integrity is maintained through:

-

Chiral Pool Strategy : Use of D-phenylalaninol as the starting material ensures retention of R-configuration.

-

Low-Racemization Conditions : Reactions conducted below 40°C prevent epimerization.

Hydrazinolysis of Intermediate Azides

Stepwise Synthesis from Aziridine Precursors

WO2017059759A1 outlines a multi-step route:

-

Aziridine Ring Opening : Chiral aziridine-2-carboxylates undergo alkylation with biphenyl Grignard reagents.

-

Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in methanol at 60°C.

-

Hydrazinolysis : Cleavage of the azide group with hydrazine hydrate yields the target alcohol.

Optimized Conditions :

Performance Metrics :

Advantages Over Conventional Methods

-

Reduced Epimerization : Aziridine intermediates prevent racemization during Boc protection.

-

Scalability : Hydrazinolysis avoids hazardous reagents (e.g., LiAlH₄).

Catalytic Hydrogenation of Ketone Intermediates

Enantioselective Reduction

US10183909B2 employs asymmetric hydrogenation:

-

Ketone Synthesis : Condensation of β-phenylpropanal with Boc-protected amine.

-

Hydrogenation : Pd/C-mediated reduction under 50 psi H₂ at 25°C.

Catalyst Screening :

Solvent Effects

Methanol enhances hydrogen solubility, achieving 95% yield vs. 80% in THF.

Chiral Auxiliary Approach from L-Serine

Six-Step Synthesis

Sibi et al. developed a route from L-serine methyl ester:

-

Oxazolidinone Formation : Protects serine’s amine and carboxyl groups.

-

Biphenyl Incorporation : Grignard addition to oxazolidinone.

-

Boc Protection : Boc₂O in dichloromethane.

Critical Data :

Merits and Limitations

Comparative Analysis of Preparation Methods

Table 5.1: Method Efficiency Comparison

| Method | Overall Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Thiocarbonate Alkylation | 78 | 95 | High | Low |

| Hydrazinolysis | 88 | 98 | Moderate | Medium |

| Catalytic Hydrogenation | 95 | 99 | High | High |

| Chiral Auxiliary | 57 | 99 | Low | Very High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of the free amine after Boc removal.

Scientific Research Applications

®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of ®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Enantiomers and Racemates

Key Observations :

Functional Group Analogues

*Similarity score based on Tanimoto coefficient (0–1 scale) .

Key Observations :

Physicochemical Properties

Key Observations :

- The β-phenyl substitution in the target compound likely reduces polarity compared to N-Boc-L-phenylalanine, altering solubility profiles.

- Racemic N-Boc-DL-phenylalaninol lacks optical activity, simplifying purification but limiting enantioselective applications .

Biological Activity

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, commonly referred to as Boc-β-phenyl-phenylalaninol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of Boc-β-phenyl-phenylalaninol typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process allows for the selective functionalization of the phenylalanine derivative while maintaining its chiral integrity. The enantiomers can be synthesized from readily available precursors, ensuring high enantiomeric purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylalanine + Boc anhydride | Room temperature, 24h | 85% |

| 2 | Hydrolysis of Boc group | Acidic conditions | 90% |

2.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to phenylalanine, including Boc-β-phenyl-phenylalaninol. For instance, derivatives synthesized from phenylalanine showed significant antifungal activity against various pathogenic fungi such as Aspergillus and Penicillium species. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds in inhibiting fungal growth.

Table 2: Antifungal Activity Data

| Compound | Fungi Tested | MIC (µg/mL) |

|---|---|---|

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-phenylalanine | Aspergillus flavus | 15 |

| Boc-β-phenyl-phenylalaninol | Penicillium chrysogenum | 10 |

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine | Alternaria alternata | 12 |

2.2 Antimycobacterial Activity

Boc-β-phenyl-phenylalaninol has also shown promise against mycobacterial strains, particularly Mycobacterium abscessus. Studies indicate that its derivatives exhibit MIC values ranging from 6.25 to 12.5 µM against this pathogen, suggesting potential for development as an antimicrobial agent.

Case Study: Mycobacterial Activity

In a recent study, derivatives were screened for their activity against M. abscessus, demonstrating that modifications to the phenyl ring can significantly enhance antimicrobial potency. The structure-activity relationship (SAR) analysis revealed that specific substitutions lead to improved binding affinity and reduced cytotoxicity.

The biological activity of Boc-β-phenyl-phenylalaninol can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : Some studies suggest that phenylalanine derivatives can disrupt membrane integrity in fungal cells, leading to cell lysis.

- Targeting Specific Enzymes : The compound may act as a competitive inhibitor for enzymes critical in metabolic pathways within pathogens.

4. Future Directions and Applications

The promising biological activities exhibited by Boc-β-phenyl-phenylalaninol derivatives suggest several potential applications:

- Antifungal Agents : Given their efficacy against pathogenic fungi, further exploration into their use as antifungal therapeutics is warranted.

- Antimycobacterial Development : With rising resistance rates in mycobacterial infections, these compounds could serve as a foundation for new treatments.

- Drug Design : The structural versatility allows for modification and optimization in drug design efforts targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodology : The compound is typically synthesized via Boc-protection of phenylalaninol derivatives. A common approach involves coupling tert-butoxycarbonyl (Boc) anhydride with (R)-beta-phenyl-phenylalaninol under basic conditions (e.g., NaHCO₃ in THF/water). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 Boc-anhydride to amine) are critical for minimizing racemization . For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can be employed. Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : Analyze the -NMR for characteristic signals: tert-butyl group (δ 1.4 ppm, singlet), carbamate NH (δ 5.1 ppm, broad), and aromatic protons (δ 7.2–7.4 ppm). -NMR should show the Boc carbonyl at ~155 ppm .

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify enantiomeric purity (>98% ee). Retention times for (R)- and (S)-enantiomers differ by 2–3 minutes .

- Mass Spectrometry : ESI-MS should display [M+Na] at m/z 274.3 (calculated for CHNO) .

Q. What are the recommended storage conditions to ensure long-term stability of this Boc-protected amino alcohol?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Desiccants (silica gel) should be included to prevent hydrolysis of the Boc group. Accelerated stability studies (40°C/75% RH for 1 month) indicate <5% degradation under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across different studies?

- Methodology : Discrepancies often arise from variations in chiral HPLC methods or calibration standards. Validate ee using two orthogonal methods:

- Circular Dichroism (CD) : Compare the CD spectrum with a certified (R)-enantiomer reference.

- Mosher’s Ester Analysis : Derivatize the alcohol with Mosher’s acid chloride and analyze -NMR shifts to confirm absolute configuration .

Q. What strategies are effective for incorporating this compound into boron-containing therapeutics, such as boron neutron capture therapy (BNCT) agents?

- Methodology : Functionalize the phenyl ring via palladium-catalyzed Miyaura borylation. For example, react (R)-N-Boc-beta-phenyl-phenylalaninol with bis(pinacolato)diboron (Bpin) and Pd(dppf)Cl in DMSO at 80°C. Subsequent hydrolysis yields the boronic acid derivative, a precursor for BNCT agents .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in peptide coupling or organocatalytic applications?

- Methodology : Perform comparative kinetic studies using Boc-protected vs. Fmoc-protected analogs. For example, in peptide synthesis, the Boc group reduces racemization during activation (e.g., with HOBt/EDC) but may hinder coupling efficiency in sterically hindered environments. Computational modeling (DFT) can predict steric effects on transition states .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound, and how can these discrepancies be addressed?

- Analysis : Reported melting points range from 62–64°C to 109–112°C due to polymorphism or impurities. To resolve:

- DSC/TGA : Perform differential scanning calorimetry to identify polymorphic transitions.

- Recrystallization : Test solvents (e.g., ethanol vs. acetone) to isolate pure crystalline forms .

Methodological Tables

| Parameter | Recommended Conditions | References |

|---|---|---|

| Synthesis Yield | 65–75% (optimized Boc protection) | |

| Chiral HPLC Retention | 12.3 min (R), 14.8 min (S) (Chiralpak AD-H) | |

| Stability (2–8°C) | >24 months (99% purity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.